(3E)-3-[2-(2-methylphenyl)hydrazin-1-ylidene]piperidin-2-one
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Overview
Description
(3E)-3-[2-(2-methylphenyl)hydrazin-1-ylidene]piperidin-2-one: is a chemical compound that belongs to the class of hydrazones It features a piperidin-2-one ring substituted with a (2-methylphenyl)hydrazinylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3E)-3-[2-(2-methylphenyl)hydrazin-1-ylidene]piperidin-2-one typically involves the condensation of 2-methylphenylhydrazine with piperidin-2-one. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the hydrazone linkage. Common solvents used in this synthesis include ethanol or methanol, and the reaction is often performed at elevated temperatures to increase the reaction rate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: (3E)-3-[2-(2-methylphenyl)hydrazin-1-ylidene]piperidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone group to an amine or other reduced forms.
Substitution: The compound can participate in substitution reactions where the hydrazone group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Chemistry: In chemistry, (3E)-3-[2-(2-methylphenyl)hydrazin-1-ylidene]piperidin-2-one is used as a building block for the synthesis of more complex molecules
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein interactions. Its hydrazone group can form stable complexes with metal ions, making it useful in biochemical assays.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry: The compound’s stability and reactivity make it suitable for use in industrial applications, such as the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3E)-3-[2-(2-methylphenyl)hydrazin-1-ylidene]piperidin-2-one involves its interaction with molecular targets such as enzymes or receptors. The hydrazone group can form covalent bonds with active sites on enzymes, inhibiting their activity. Additionally, the compound may interact with cellular pathways involved in signal transduction, leading to various biological effects.
Comparison with Similar Compounds
- N-[(1E)-(3-Bromophenyl)methylene]-N-(2-piperidin-1-ylethyl)amine
- Pyrrolopyrazine derivatives
Comparison: Compared to similar compounds, (3E)-3-[2-(2-methylphenyl)hydrazin-1-ylidene]piperidin-2-one is unique due to its specific hydrazone linkage and the presence of a piperidin-2-one ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(3E)-3-[(2-methylphenyl)hydrazinylidene]piperidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-9-5-2-3-6-10(9)14-15-11-7-4-8-13-12(11)16/h2-3,5-6,14H,4,7-8H2,1H3,(H,13,16)/b15-11+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDMYZZXLGGLCOS-RVDMUPIBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NN=C2CCCNC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N/N=C/2\CCCNC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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